molecular formula C9H7F6NO B2542035 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline CAS No. 41242-02-8

2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

Cat. No. B2542035
CAS RN: 41242-02-8
M. Wt: 259.151
InChI Key: MPTGLGDJRRTDLC-UHFFFAOYSA-N
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Description

“2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is an organic compound with the molecular formula C9H7F6NO . It is also known as “3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” in some sources .


Molecular Structure Analysis

The molecular structure of “2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” consists of a benzene ring with an amine group (NH2) and a hexafluoropropoxy group attached to it . The presence of the hexafluoropropoxy group, which contains six fluorine atoms, is likely to significantly influence the chemical properties of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is approximately 259.148 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.

properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-4-2-1-3-5(6)16/h1-4,7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTGLGDJRRTDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

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